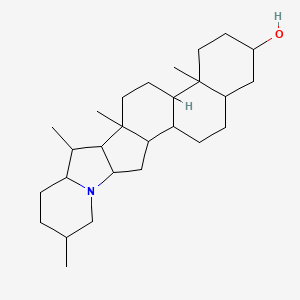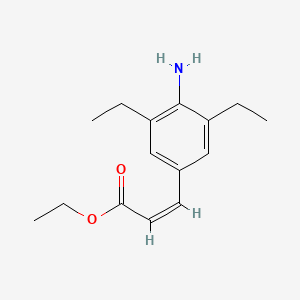
1-Bromo-4-iodo-2,3-dimethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-iodo-2,3-dimethylnaphthalene is an organic compound belonging to the class of halogenated naphthalenes It features a naphthalene ring substituted with bromine and iodine atoms at positions 1 and 4, respectively, and methyl groups at positions 2 and 3
准备方法
The synthesis of 1-Bromo-4-iodo-2,3-dimethylnaphthalene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the naphthalene ring undergoes bromination and iodination in the presence of suitable catalysts and solvents. For instance, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), while iodination can be performed using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product.
化学反应分析
1-Bromo-4-iodo-2,3-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents (RMgX) and organolithium reagents (RLi).
Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are used to form carbon-carbon bonds. .
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Bromo-4-iodo-2,3-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that may exhibit therapeutic properties.
作用机制
The mechanism of action of 1-Bromo-4-iodo-2,3-dimethylnaphthalene in chemical reactions involves the activation of the halogen atoms, which act as leaving groups in substitution and coupling reactions. The presence of both bromine and iodine allows for selective functionalization, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
1-Bromo-4-iodo-2,3-dimethylnaphthalene can be compared with other halogenated naphthalenes, such as:
1-Bromo-4-iodonaphthalene: Lacks the methyl groups, resulting in different reactivity and applications.
1-Bromo-4-methylnaphthalene: Contains only one halogen and one methyl group, leading to distinct chemical behavior.
1-Iodo-4-methylnaphthalene: Similar to 1-Bromo-4-methylnaphthalene but with iodine instead of bromine, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its dual halogenation and methylation, which provide versatile functionalization options for various applications.
属性
分子式 |
C12H10BrI |
|---|---|
分子量 |
361.02 g/mol |
IUPAC 名称 |
1-bromo-4-iodo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H10BrI/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
InChI 键 |
TYYGIEYOMUCNCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)


![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)




